N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- 5-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-3-carboxamide
- 2,5-dimethoxyphenyl-1H-pyrazole
Uniqueness
N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxy groups can also affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-11-7-12(2)19(17(24)8-11)15-10-16(23-22-15)20(25)21-14-9-13(26-3)5-6-18(14)27-4/h5-10,24H,1-4H3,(H,21,25)(H,22,23) |
InChI Key |
WVTMLCXNVNLILT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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